2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide is a complex organic compound with a unique structure that includes a triazatetracyclic core
Mechanism of Action
- SR-01000559257 is a complex molecule with a unique structure. Its mode of action involves several potential mechanisms:
Mode of Action
Preparation Methods
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide involves multiple steps. The triazatetracyclic core can be synthesized through a series of reactions involving aldehydes and ketones, using ketones as both reagents and solvents . The reaction conditions typically involve the use of tetrahydrofuran (THF) as a solvent for the aldehydes . The final product is obtained through a series of purification steps, including recrystallization from a solvent mixture such as DMSO/toluene .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc, TiCl4, and microwave irradiation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isothiocyanates in the presence of zinc and TiCl4 can lead to the formation of diverse quinazolinediones or thioxoquinazolinones .
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide has several scientific research applications. It has been studied for its potential use as an antimalarial agent due to its activity against the malaria parasite . Additionally, it has been investigated for its potential as an HIV-1 protease inhibitor, which could make it useful in the treatment of HIV/AIDS . The compound’s unique structure also makes it a valuable scaffold for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
This compound can be compared to other triazatetracyclic derivatives, such as 9,9-dimethyl-8,10,17-triazatetracyclo[8.7.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene and 9-phenyl-8,10,17-triazatetracyclo[8.7.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the bromo and sulfanyl groups in 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide makes it unique and potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c1-3-4-11-25(2)19(27)13-28-21-24-16-10-9-14(22)12-15(16)20-23-17-7-5-6-8-18(17)26(20)21/h5-10,12H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWSSGJPRMUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.